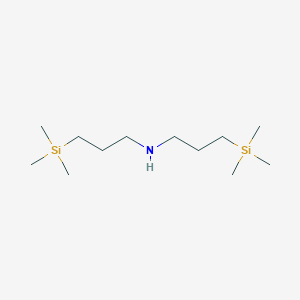

Bis(3-(trimethylsilyl)propyl)amine

Description

Significance of Organofunctional Silanes in Contemporary Chemistry

Organofunctional silanes are a class of hybrid chemical compounds that have become indispensable in modern chemistry and materials science. researchgate.net Their importance stems from their unique bifunctional nature; they contain both an organic functional group and a hydrolyzable inorganic alkoxysilane group within a single molecule. researchgate.netgarzantispecialties.com This dual reactivity allows them to act as "molecular bridges," effectively coupling organic polymers to inorganic materials, a task that is otherwise chemically challenging due to the inherent incompatibility of these material classes. garzantispecialties.comspast.org

The mechanism of action involves the hydrolysis of the alkoxysilane groups (such as methoxy (B1213986) or ethoxy) in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. garzantispecialties.comspast.org These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds and, crucially, can also form strong covalent bonds with hydroxyl groups present on the surfaces of inorganic substrates like glass, metals, and ceramics. innospk.comgarzantispecialties.com Simultaneously, the organofunctional part of the molecule (e.g., amine, epoxy, vinyl) can react or copolymerize with an organic polymer matrix. garzantispecialties.comgantrade.com

This ability to form durable bonds between dissimilar materials makes organofunctional silanes essential as:

Coupling Agents: In composites, they enhance the bond between inorganic fillers (like glass fibers or silica) and the polymer matrix, improving mechanical properties. spast.org

Adhesion Promoters: They significantly improve the adhesion of paints, coatings, and sealants to inorganic surfaces. garzantispecialties.comonlytrainings.com

Crosslinking Agents: They can crosslink polymer chains, enhancing thermal stability, solvent resistance, and mechanical strength. gantrade.comonlytrainings.com

Surface Modifiers and Dispersing Agents: They alter the surface properties of materials, for instance, by making them more hydrophobic or by improving the dispersion of mineral fillers and pigments in a liquid formulation. innospk.comgantrade.com

The versatility of organofunctional silanes has led to their widespread use in numerous sectors, including coatings, adhesives, plastics, rubber, and composite materials. researchgate.netgarzantispecialties.com

Overview of Bis[3-(trimethoxysilyl)propyl]amine in Materials Science and Organic Synthesis

In Materials Science:

The applications of BTMSPA are extensive and continue to grow. It is recognized as a key component for creating advanced hybrid materials.

Corrosion Protection: BTMSPA is a critical component in water-based silane (B1218182) treatments for protecting metals like steel and aluminum from corrosion. chemicalbook.com When mixed with silanes such as vinyltriacetoxysilane (B1195284) (VTAS), it forms a stable, water-soluble system that hydrolyzes rapidly and provides corrosion protection comparable to less environmentally friendly solvent-based systems. chemicalbook.com

Adhesion Promotion: The amino groups in the polymer provide enhanced coating strength on metal surfaces, while the silanol groups bond with surface hydroxyls, which are then cured to form robust metal-siloxane linkages. chemicalbook.comottokemi.comchemicalbook.com

Advanced Materials Synthesis: It is used to synthesize amine-modified mesostructured organosilicas, which have potential applications in catalysis and as absorbents. sigmaaldrich.comchemicalbook.com Furthermore, as a silsesquioxane precursor, it is employed in the creation of hybrid mesostructured materials. sigmaaldrich.comchemicalbook.com

Specialized Applications: Research has shown its utility in optical fiber coatings and in dental composites, where its inclusion with other silanes like (3-Acryloxypropyl)trimethoxysilane increases the strength and hydrolytic stability of the final product. gelest.com It has also been found to improve the elastic recovery of aerogels. gelest.com

In Organic Synthesis:

Beyond direct application in materials, BTMSPA serves as a valuable intermediate in organic synthesis. Its primary role is as a precursor for the production of other complex organosilanes, siloxane oligomers, and silicone polymers. innospk.com This versatility allows for the tailoring of molecules with specific functionalities for a wide range of applications, from personal care products to industrial electronics. innospk.com

Table 2: Selected Research Findings on Bis[3-(trimethoxysilyl)propyl]amine

| Area of Research | Finding | References |

|---|---|---|

| Corrosion Resistance | A water-based mixture with vinyltriacetoxysilane (VTAS) offers excellent corrosion protection for various metal substrates. | sigmaaldrich.comchemicalbook.com |

| Dental Composites | In combination with (3-Acryloxypropyl)trimethoxysilane, it enhances the strength and hydrolytic stability of dental materials. | gelest.com |

| Mesostructured Materials | Can be used with 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) to synthesize amine-modified organosilica for catalysis and absorbance. | sigmaaldrich.comchemicalbook.comchemicalbook.com |

| Optical Coatings | Employed in the formulation of coatings for optical fibers. | gelest.com |

Historical Context and Evolution of Research on Amine-Functionalized Silanes

The study and application of organofunctional silanes have seen significant evolution over the past several decades. researchgate.netspast.org Initially developed to solve the fundamental problem of incompatibility between organic polymers and inorganic fillers in composites, the understanding of their reaction mechanisms was limited. spast.orgonlytrainings.com Early models depicted a straightforward process of hydrolysis and condensation, but these did not fully account for the complexity of the siloxane network formation or the role of various reaction parameters. ethz.ch

Amine-functionalized silanes, in particular, have been a major focus of research due to the versatile reactivity of the amino group. However, their development has faced specific challenges. A significant issue discovered in applications involving aqueous media was the hydrolytic instability of layers formed from some common aminosilanes, such as 3-aminopropyl-functionalized silanes. acs.org Research revealed that the amine functionality itself could catalyze the hydrolysis of the crucial siloxane bonds that anchor the silane to the surface, leading to a loss of surface functionality. acs.org

This discovery spurred further research into creating more robust amine-functionalized surfaces. Scientists found that the hydrolytic stability could be significantly improved by modifying the molecular structure of the silane, for example, by increasing the length of the alkyl chain separating the amine group from the silicon atom. acs.org The evolution of research also reflects a shift towards more sophisticated applications and synthetic methods. In recent years, there has been a surge of interest in using amine-functionalized silica (B1680970) for environmental applications like the direct air capture of CO₂. acs.orgresearchgate.net This has driven the development of advanced techniques, such as the co-condensation of chloroalkyl silanes followed by alkylation with amines, to precisely control the density and type of amino groups on a silica surface, thereby maximizing their efficiency and reusability. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilyl-N-(3-trimethylsilylpropyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H31NSi2/c1-14(2,3)11-7-9-13-10-8-12-15(4,5)6/h13H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLOXRWLGGSMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCNCCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H31NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Techniques for Bis 3 Trimethoxysilyl Propyl Amine

Established Synthetic Pathways for Bis[3-(trimethoxysilyl)propyl]amine

The most common and established method for synthesizing bis[3-(trimethoxysilyl)propyl]amine is through nucleophilic substitution reactions. This approach leverages the reactivity of precursor molecules to form the desired secondary amine structure.

Nucleophilic Substitution Approaches Utilizing Aminopropyltrimethoxysilane and Chloropropyltrimethoxysilane

The principal route for synthesizing bis[3-(trimethoxysilyl)propyl]amine involves the reaction between 3-aminopropyltrimethoxysilane (B80574) and 3-chloropropyltrimethoxysilane (B1208415). chemicalbook.com In this SN2 reaction, the primary amine group of 3-aminopropyltrimethoxysilane acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in 3-chloropropyltrimethoxysilane. chemguide.co.uk This displaces the chloride ion and forms a new carbon-nitrogen bond, resulting in the secondary amine, bis[3-(trimethoxysilyl)propyl]amine. chemicalbook.comchemguide.co.uk

The fundamental reaction is: (CH₃O)₃Si(CH₂)₃NH₂ + Cl(CH₂)₃Si(OCH₃)₃ → [(CH₃O)₃Si(CH₂)₃]₂NH + HCl

A significant challenge in this synthesis is the formation of a hydrochloride salt as a byproduct, which can interfere with the reaction and subsequent applications. The reaction between the initially formed secondary amine and the hydrochloric acid byproduct creates a salt, which necessitates a removal step. chemicalbook.com Furthermore, the primary amine starting material is a better nucleophile than ammonia (B1221849), and the secondary amine product can also be nucleophilic, potentially leading to further, undesired substitutions if reaction conditions are not controlled. chemguide.co.uklibretexts.org

Optimization of Reaction Parameters in Traditional Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of bis[3-(trimethoxysilyl)propyl]amine while minimizing side reactions. Key parameters include temperature, reaction time, and the molar ratio of reactants.

A typical industrial synthesis involves heating the reactants under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions with atmospheric moisture. For instance, the reaction can be conducted by adding 3-chloropropyltrimethoxysilane dropwise to 3-aminopropyltrimethoxysilane at an elevated temperature, such as 60°C, over several hours. chemicalbook.com Maintaining this temperature for an extended period after the addition ensures the reaction proceeds to completion. chemicalbook.com The progress of the reaction can be monitored by measuring the chlorine content in the mixture. chemicalbook.com

The molar ratio of the reactants is another critical factor. While a 1:1 molar ratio is stoichiometrically required, using an excess of the amine component can help drive the reaction to completion. However, this can also lead to challenges in purification. Conversely, controlling the addition of the chlorosilane is necessary to prevent unreacted starting material from contaminating the product. The removal of the generated hydrochloride salt is often achieved by adding a stronger base, such as diethylenetriamine (B155796) or by bubbling ammonia gas through the reaction mixture, which precipitates the chloride as an ammonium (B1175870) salt that can be filtered off. chemicalbook.com

Modern Advancements in Bis[3-(trimethoxysilyl)propyl]amine Synthesis

Recent developments in synthetic chemistry have focused on improving the efficiency, cost-effectiveness, and environmental footprint of producing aminosilanes like bis[3-(trimethoxysilyl)propyl]amine.

One-Pot Synthetic Strategies and Efficiency Enhancement

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. nih.gov In the context of bis[3-(trimethoxysilyl)propyl]amine synthesis, a one-pot approach can be implemented by performing the initial nucleophilic substitution, the subsequent neutralization and removal of the hydrochloride byproduct, and initial purification steps sequentially in the same vessel. chemicalbook.com

Green Chemistry Principles in Aminosilane (B1250345) Synthesis

Traditional synthesis methods for aminosilanes often rely on chlorosilanes, which are corrosive and generate significant amounts of ammonium salt waste. rsc.orgrsc.org This has driven research into more sustainable and environmentally friendly alternatives based on the principles of green chemistry.

A promising green alternative is the catalytic dehydrocoupling of amines and silanes. rsc.orgrsc.org This method forms the desired Si-N bond directly, with the only byproduct being hydrogen gas (H₂). rsc.org This approach avoids the use of corrosive halosilanes and eliminates the production of salt waste, making it an atom-efficient and cleaner process. rsc.orgelsevierpure.com Catalysts for this transformation have been developed across the periodic table, including those based on earth-abundant metals like manganese. rsc.orgacs.org For example, a manganese hydride dimer has been shown to effectively catalyze the dehydrocoupling of various amines with silane (B1218182) (SiH₄) at ambient temperatures, representing a halogen-free pathway to aminosilane synthesis. elsevierpure.comacs.org While not yet specifically detailed for bis[3-(trimethoxysilyl)propyl]amine, these catalytic systems represent the forefront of sustainable aminosilane production. rsc.org

Purification and Characterization of Synthetic Products

After synthesis, the crude bis[3-(trimethoxysilyl)propyl]amine must be purified to remove unreacted starting materials, catalysts, and byproducts. The final product is then characterized to confirm its identity and purity.

The primary purification method for bis[3-(trimethoxysilyl)propyl]amine is vacuum distillation. chemicalbook.com After the solid hydrochloride or ammonium chloride byproducts are removed by filtration, the liquid filtrate is distilled under reduced pressure. chemicalbook.com This process separates the desired product from lower-boiling impurities and non-volatile residues. For example, distillation at a reduced pressure of -0.1 MPa and a kettle temperature of 182°C can yield a final product with a purity exceeding 98%. chemicalbook.com

The structure and purity of the final product are confirmed using various analytical techniques.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the characteristic functional groups. The spectra would show bands corresponding to Si-O, Si-C, and N-H bonds, confirming the structure of the aminosilane. wulsannals.comneliti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and ²⁹Si NMR) provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful formation of the product. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the purity of the compound and to identify any volatile impurities. analytice.com

Nonaqueous Titration can be used to determine the purity of the final product by titrating the amine functional group. tcichemicals.com

The physical properties of the purified product are also measured and compared to established values.

Table 1: Physical and Chemical Properties of Bis[3-(trimethoxysilyl)propyl]amine

| Property | Value |

|---|---|

| CAS Number | 82985-35-1 sigmaaldrich.com |

| Molecular Formula | C₁₂H₃₁NO₆Si₂ sigmaaldrich.com |

| Molecular Weight | 341.55 g/mol sigmaaldrich.com |

| Appearance | Colorless to yellowish liquid innospk.com |

| Boiling Point | 152 °C at 4 mmHg sigmaaldrich.com |

| Density | 1.04 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.432 sigmaaldrich.com |

Table 2: Example of a Synthetic Protocol and Product Purity

| Step | Description | Parameters | Result |

|---|---|---|---|

| 1. Reaction | Dropwise addition of 3-chloropropyltrimethoxysilane to 3-aminopropyltrimethoxysilane. | Temperature: 60°C, Time: 2h addition, 3h incubation | Reaction mixture with hydrochloride byproduct. chemicalbook.com |

| 2. Chlorine Removal | Addition of diethylenetriamine, followed by filtration. Then, bubbling of ammonia gas, followed by filtration. | Diethylenetriamine: 60°C for 1h; Ammonia: 40°C for 1h | Filtrate with low chlorine content (e.g., <20 ppm). chemicalbook.com |

| 3. Purification | Vacuum distillation of the filtrate. | Pressure: -0.1 MPa, Kettle Temperature: 182-205°C | Purified bis[3-(trimethoxysilyl)propyl]amine. chemicalbook.com |

| 4. Characterization | Purity analysis of the final product. | Nonaqueous Titration / GC | Purity: >98% chemicalbook.comtcichemicals.com |

Advanced Purification Techniques for Enhanced Purity

The synthesis of Bis[3-(trimethoxysilyl)propyl]amine often results in a product mixture containing unreacted starting materials, by-products, and salts. Achieving high purity, typically required for its applications in advanced materials and as a coupling agent, necessitates sophisticated purification strategies. While standard distillation is a primary method, achieving enhanced purity often involves a multi-step approach combining chemical treatment and physical separation under controlled conditions.

A documented method for purifying Bis[3-(trimethoxysilyl)propyl]amine to a high degree of purity (98.65%) involves a sequence of steps designed to remove specific impurities. chemicalbook.com The initial reaction product, containing significant levels of chlorides, is first treated to reduce these ionic impurities. This is followed by filtration steps to remove precipitated salts, such as diethylenetriamine hydrochloride and ammonium chloride. chemicalbook.com The crucial final step is fractional distillation under reduced pressure (-0.1 MPa). chemicalbook.com This technique is essential as many amines are sensitive to heat and may decompose at atmospheric boiling points. google.com By reducing the pressure, the boiling point of the compound is lowered, allowing for effective separation from less volatile impurities without thermal degradation. chemicalbook.comgoogle.com

The effectiveness of this purification process is demonstrated by the significant reduction in chloride content, from over 46,000 ppm in the crude product to just over 10 ppm in the final distilled amine, alongside a purity level exceeding 98%. chemicalbook.com

Table 1: Purification Process for Bis[3-(trimethoxysilyl)propyl]amine

| Step | Description | Purpose | Result |

| 1 | Chlorine Removal | Treatment with diethylenetriamine to react with and precipitate chloride impurities. chemicalbook.com | Formation of diethylenetriamine hydrochloride precipitate. chemicalbook.com |

| 2 | Filtration 1 | Separation of the precipitated hydrochloride salt from the liquid product. chemicalbook.com | Significant reduction in chloride content in the filtrate. chemicalbook.com |

| 3 | Ammonia Treatment | Bubbling ammonia gas through the filtrate to precipitate remaining chlorides. chemicalbook.com | Formation of ammonium chloride salt. chemicalbook.com |

| 4 | Filtration 2 | Removal of the precipitated ammonium chloride salt. chemicalbook.com | Further reduction of total chlorine content to below 20 ppm. chemicalbook.com |

| 5 | Reduced Pressure Distillation | Fractional distillation of the filtrate at -0.1 MPa and temperatures up to 205°C. chemicalbook.com | Separation of the final product from residual impurities, achieving >98% purity. chemicalbook.com |

Spectroscopic and Chromatographic Validation of Synthetic Success

The successful synthesis and purity of Bis[3-(trimethoxysilyl)propyl]amine are rigorously validated using a combination of spectroscopic and chromatographic techniques. These methods provide unambiguous structural confirmation and quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation. ¹H, ¹³C, and ²⁹Si NMR analyses provide detailed information about the chemical environment of each atom in the molecule. researchgate.net For instance, the ¹³C NMR spectrum shows a characteristic peak for the methoxy (B1213986) groups at approximately 50.3 ppm, while the various propyl chain carbons appear at distinct chemical shifts. researchgate.net ²⁹Si NMR is particularly crucial for confirming the integrity of the trimethoxysilyl groups. researchgate.netrsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related polymer indicated a strong absorption peak at 1119 cm⁻¹, which is characteristic of the Si-O-Si stretching vibration, a key feature in materials derived from this silane. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for separation and identification, confirming the molecular weight and purity of the compound. Analytical methods have been developed that can quantify Bis[3-(trimethoxysilyl)propyl]amine to a limit of approximately 5 µg per sample medium, demonstrating high sensitivity. analytice.com

Table 2: Spectroscopic and Chromatographic Data for Bis[3-(trimethoxysilyl)propyl]amine Validation

| Technique | Method | Key Findings / Observed Signals | Reference |

| ¹H NMR | Varian Inova 600-MHz spectrometer | Provides proton environment data for structural confirmation. | researchgate.net |

| ¹³C NMR | Varian Inova 600-MHz spectrometer with DEPT pulse sequence | Methoxy (CH₃O-Si): ~50.3 ppm; Propyl Chain (-CH₂-): Peaks at various shifts, e.g., ~24.1 ppm. researchgate.net | researchgate.net |

| ²⁹Si NMR | Varian Inova 600-MHz spectrometer | Confirms the presence and environment of the silicon atoms within the trimethoxysilyl groups. researchgate.net | researchgate.netrsc.org |

| IR Spectroscopy | Not specified | Identifies characteristic functional groups, particularly the Si-O-Si linkage in derived materials. rsc.org | rsc.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | In-house method with extraction/derivatization | Confirms molecular weight and assesses purity. Limit of Quantification (LOQ) is ≈ 5 µg / Media. analytice.com | analytice.com |

Chemical Reactivity and Mechanistic Investigations of Bis 3 Trimethoxysilyl Propyl Amine

Hydrolysis and Condensation Mechanisms of Trimethoxysilyl Groups

The trimethoxysilyl groups of bis[3-(trimethoxysilyl)propyl]amine are hydrolyzable, a key feature that underpins its function as a coupling agent. gelest.com This process, which involves the formation of silanol (B1196071) groups and their subsequent condensation into siloxane linkages, is fundamental to the creation of stable, cross-linked structures on various substrates.

Formation of Silanols and Subsequent Siloxane Linkages

The initial step in the reaction of bis[3-(trimethoxysilyl)propyl]amine with water is the hydrolysis of its methoxy (B1213986) groups (Si-OCH₃) to form silanol groups (Si-OH). researchgate.netwikipedia.org This reaction can be catalyzed by either acid or base. The resulting silanols are reactive intermediates that can then undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface. ottokemi.comwikipedia.org This condensation process releases water and forms stable siloxane bonds (Si-O-Si), which are the backbone of the cross-linked network. acs.org The dipodal nature of bis[3-(trimethoxysilyl)propyl]amine, with its two trifunctional silyl (B83357) groups, allows for the formation of up to six bonds to a substrate, resulting in films with high crosslink density and enhanced durability. gelest.com

The extent of hydrolysis and condensation can be monitored using techniques like 29Si NMR spectroscopy. rsc.orgresearchgate.net The spectra can distinguish between different silicon environments, such as the original trimethoxysilyl group (T₀), and the products of hydrolysis and condensation, including monosubstituted (T¹), disubstituted (T²), and trisubstituted (T³) siloxane structures. researchgate.net Studies have shown that the hydrolysis of bis[3-(trimethoxysilyl)propyl]amine can lead to the formation of highly condensed films. researchgate.net

The reaction proceeds as follows:

Hydrolysis: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Condensation (Siloxane Formation): 2R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

This process continues to form a highly cross-linked polysilsesquioxane network.

Influence of Catalysis on Hydrolytic Condensation Kinetics

The rate of hydrolysis and condensation of bis[3-(trimethoxysilyl)propyl]amine is significantly influenced by catalysts. The secondary amine group within the molecule itself can act as a catalyst, particularly in the hydrolysis of other silanes when used in mixed systems. researchgate.netosti.govlanl.gov For instance, when mixed with bis[3-(triethoxysilyl)propyl]tetrasulfide, the bis-amino silane (B1218182) is thought to accelerate the hydrolysis of the bis-sulfur silane, leading to a higher concentration of silanols and a more condensed final film. researchgate.netosti.gov

Reactivity of the Secondary Amine Functionality

The secondary amine group in bis[3-(trimethoxysilyl)propyl]amine provides a reactive site for a variety of organic reactions, enabling its use in polymer functionalization and surface modification.

Interactions with Isocyanates for Polymer Functionalization

The secondary amine of bis[3-(trimethoxysilyl)propyl]amine reacts with isocyanates (R-N=C=O) to form substituted ureas. researchgate.net This reaction is a common method for functionalizing polymers and for end-capping polyurethane prepolymers. ulprospector.com The secondary amine offers more controlled reactivity with isocyanates compared to primary amines. gelest.com This controlled reactivity is advantageous in applications where a specific degree of cross-linking or adhesion is desired.

The general reaction is: R-N=C=O + R'₂NH → R-NH-C(=O)NR'₂

This reaction allows for the covalent attachment of the silane to isocyanate-containing polymers, thereby imparting the adhesion-promoting and cross-linking properties of the silane to the polymer matrix.

Michael Addition Reactions on Amine-Modified Surfaces

While direct studies on Michael addition reactions with bis[3-(trimethoxysilyl)propyl]amine are not extensively detailed in the provided context, surfaces modified with aminosilanes, in general, can participate in such reactions. The amine groups on the surface can act as nucleophiles in a Michael addition, reacting with α,β-unsaturated carbonyl compounds. This capability allows for the further functionalization of silane-treated surfaces, enabling the attachment of a wide range of molecules for various applications.

Reactions with Epoxy, Urethane (B1682113), Melamine, Polyimide, Phenolic, and Furan Thermosetting Resins

The secondary amine functionality of bis[3-(trimethoxysilyl)propyl]amine allows it to react with various thermosetting resins, making it a valuable additive for improving the performance of these materials. gelest.comgelest.com

Epoxy Resins: The amine group can act as a curing agent for epoxy resins by opening the epoxide ring. gelest.comyoutube.com This reaction forms a covalent bond between the silane and the epoxy matrix, enhancing adhesion and mechanical properties. gelest.com

Urethane Systems: As discussed previously, the reaction with isocyanates is central to its use in urethane chemistry, where it can act as a cross-linker and adhesion promoter. gelest.comulprospector.com

Reactivity with Thermoplastics such as Polyamides and Polyesters

Bis[3-(trimethoxysilyl)propyl]amine serves as a crucial coupling agent and crosslinker for various thermoplastics, including polyamides and polyesters. Its reactivity stems from the dual nature of its functional groups: the secondary amine and the hydrolyzable trimethoxysilyl groups.

The fundamental reaction mechanism with these polymers involves condensation reactions. chemrevise.org Polyamides and polyesters are themselves condensation polymers, characterized by repeating amide (-CONH-) and ester (-COO-) linkages, respectively. chemrevise.org The reactivity of Bis[3-(trimethoxysilyl)propyl]amine with these materials is primarily centered around its secondary amine group, which can interact with the polymer backbone, and the silyl groups, which can form a robust crosslinked network.

In the case of polyamides, the secondary amine of the silane can potentially interact with the amide linkages or terminal carboxyl groups of the polymer chains. More significantly, the silane is often used as a coupling agent to enhance the adhesion between the polyamide and inorganic fillers or reinforcements. gelest.com The trimethoxysilyl groups hydrolyze in the presence of moisture to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials and also with each other to form a stable, crosslinked siloxane (Si-O-Si) network within the polymer matrix. researchgate.netcore.ac.uk This process significantly improves the mechanical properties and hydrolytic stability of the composite material. gelest.com

For polyesters, a similar mechanism is at play. The silane's amino group can react with the ester linkages, particularly under conditions that promote transamidation, although this reaction is less common than its role as a coupling agent. The primary function remains the hydrolysis of the methoxy groups to silanols, which can then crosslink. This crosslinking enhances the performance of polyester-based composites, improving their resistance to heat and environmental stress cracking. specialchem.com The use of silanes is a versatile method for crosslinking various thermoplastics to improve their properties. researchgate.net

The table below summarizes the key reactive interactions.

| Thermoplastic | Interacting Polymer Group | Silane Functional Group | Primary Reaction Type | Resulting Linkage/Structure |

| Polyamide | Amide (-CONH-), Terminal -COOH | Secondary Amine (-NH-), Trimethoxysilyl (-Si(OCH₃)₃) | Condensation, Hydrolysis | Covalent bonds, Siloxane network (Si-O-Si) |

| Polyester | Ester (-COO-), Terminal -COOH | Secondary Amine (-NH-), Trimethoxysilyl (-Si(OCH₃)₃) | Condensation, Hydrolysis | Covalent bonds, Siloxane network (Si-O-Si) |

Intermolecular and Intramolecular Interactions

The distinct chemical behavior and efficacy of Bis[3-(trimethoxysilyl)propyl]amine in various applications are governed by a combination of intermolecular and intramolecular forces. These interactions influence its solution stability, reaction pathways, and the ultimate structure of the crosslinked networks it forms.

Hydrogen Bonding Phenomena in Solution Stability

In solution, particularly in aqueous or protic environments, hydrogen bonding plays a critical role in the stability of Bis[3-(trimethoxysilyl)propyl]amine. Upon hydrolysis of the trimethoxysilyl groups to form silanols (Si-OH), extensive hydrogen bonding can occur.

Research has indicated that hydrogen bonding between the nitrogen-hydrogen (N-H) group of the secondary amine and the newly formed silanol groups (Si-OH) is a likely contributor to the stability of dilute solutions. researchgate.net This interaction helps to maintain a stable dispersion prior to the final condensation and crosslinking reactions. The amine group can act as a hydrogen bond acceptor, while the silanol acts as a hydrogen bond donor.

Furthermore, computational studies on similar amino-silane molecules have quantified the energies of various hydrogen bonds, such as N-H...O and O-H...N. conicet.gov.ar These studies confirm that strong hydrogen bonds can form between amine and hydroxyl groups, influencing the conformational preferences and reactivity of the molecule. conicet.gov.ar Intramolecular hydrogen bonding can also enhance the stability of complex chemical networks. rsc.orgnih.gov

The following table details the potential hydrogen bonding interactions involving Bis[3-(trimethoxysilyl)propyl]amine and its hydrolysis products in solution.

| Donor Group | Acceptor Group | Type of Interaction | Significance |

| Silanol (Si-OH) | Amine (R₂NH) | Intermolecular H-Bond | Enhances solution stability researchgate.net |

| Amine (R₂NH) | Silanol (Si-OH) | Intermolecular H-Bond | Stabilizes intermediates |

| Water (H₂O) | Amine (R₂NH) | Intermolecular H-Bond | Solvation |

| Water (H₂O) | Silanol (Si-OH) | Intermolecular H-Bond | Solvation and hydrolysis |

| Silanol (Si-OH) | Silanol (Si-OH) | Intermolecular H-Bond | Precursor to condensation |

Role of Dipodal Structure in Reaction Pathways and Crosslinking Density

The "dipodal" nature of Bis[3-(trimethoxysilyl)propyl]amine, meaning it has two silicon atoms, is fundamental to its superior performance as a crosslinking and adhesion-promoting agent. gelest.com This structure provides a significant advantage over conventional monopodal silanes (containing only one silicon atom).

Each of the two trimethoxysilyl groups can hydrolyze to form three silanol groups. This means a single molecule of Bis[3-(trimethoxysilyl)propyl]amine can form up to six bonds with a substrate or other silane molecules. gelest.comgelest.com In contrast, a conventional monopodal silane can only form three such bonds. gelest.comgelest.com This ability to form a greater number of bonds leads to a significantly higher crosslinking density in the resulting siloxane network. gelest.com

This increased crosslink density has profound effects on the material's properties:

Enhanced Hydrolytic Stability: The resistance to hydrolysis of materials treated with dipodal silanes is estimated to be thousands of times greater than those treated with conventional coupling agents. gelest.comgelest.com The dense, highly-crosslinked network provides a more effective barrier against water penetration. nih.gov

Improved Mechanical Strength: The robust, three-dimensional network created by the dipodal silane provides superior mechanical integrity to composites and coatings. gelest.comgelest.com

Stronger Adhesion: The ability to form more bonds with an inorganic substrate surface results in a much stronger and more durable adhesive bond. gelest.com

The structural advantage of a dipodal silane is summarized in the comparative table below.

| Feature | Monopodal Silane (e.g., 3-Aminopropyltrimethoxysilane) | Dipodal Silane (Bis[3-(trimethoxysilyl)propyl]amine) | Advantage of Dipodal Structure |

| Silicon Atoms per Molecule | 1 | 2 | More reaction sites |

| Max. Bonds to Substrate | 3 | 6 | Stronger interfacial bonding gelest.com |

| Crosslinking Potential | Lower | Higher | Increased crosslink density gelest.com |

| Hydrolytic Stability | Standard | Significantly Increased | Enhanced durability and product life gelest.com |

| Resulting Network | Less Dense | Denser, more robust | Improved mechanical properties gelest.comgelest.com |

Applications of Bis 3 Trimethoxysilyl Propyl Amine in Functional Materials and Composites

Role as a Coupling Agent and Adhesion Promoter

Bis[3-(trimethoxysilyl)propyl]amine is widely recognized for its efficacy as a coupling agent and adhesion promoter, significantly enhancing the performance and longevity of a range of materials. nbinno.com Its dual-reactivity allows it to form stable chemical bonds between organic polymers and inorganic substrates, a critical function in the formulation of advanced hybrid materials. chemicalbook.comsinosil.comgelest.com

Interfacial Bonding in Organic-Inorganic Hybrid Systems

The primary function of Bis[3-(trimethoxysilyl)propyl]amine in hybrid systems is to create strong and durable interfacial bonds. nbinno.com The trimethoxysilyl groups can hydrolyze to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and fillers, forming stable covalent metal-siloxane or silicon-oxygen-silicon bonds. silimtec.comsigmaaldrich.com Simultaneously, the secondary amine functionality can interact and react with various organic polymer matrices. silimtec.comsigmaaldrich.com

This dual action effectively bridges the organic and inorganic phases at the molecular level, improving the compatibility and stress transfer between the two disparate materials. cfsilicones.com Research has demonstrated its use in modifying silica (B1680970) nanoparticles to introduce secondary amino groups on the surface, facilitating further reactions and integration into polymer matrices. researchgate.net This modification is crucial for creating well-dispersed and strongly bonded nanocomposites. The dipodal nature of this silane (B1218182), with its ability to form up to six bonds to a substrate, provides enhanced hydrolytic stability at the interface compared to conventional silanes. gelest.com

Table 1: Interfacial Bonding Characteristics

| Feature | Description |

|---|---|

| Bonding Mechanism | Forms covalent bonds between inorganic surfaces (via silanol condensation) and organic polymers (via amine reactivity). chemicalbook.comsilimtec.comsigmaaldrich.com |

| Substrate Compatibility | Effective with glass, metals (aluminum, steel), and siliceous fillers. chemicalbook.comgelest.comsilimtec.com |

| Polymer Compatibility | Compatible with thermosets, thermoplastics, and elastomers such as polyurethanes, epoxies, and phenolic resins. sinosil.comblueskychemical.com |

| Key Advantage | Creates a durable, hydrolytically stable interface, enhancing material integrity. gelest.com |

Enhancement of Mechanical Properties and Durability in Composite Materials

By fostering a robust interface, Bis[3-(trimethoxysilyl)propyl]amine significantly enhances the mechanical properties and durability of composite materials. nbinno.com In fiberglass-reinforced plastics, for instance, it acts as a crucial coupling agent, creating strong chemical bonds between the glass fibers and the polymer resin. nbinno.com This improved interfacial adhesion leads to more efficient load transfer from the polymer matrix to the reinforcing fibers.

Table 2: Impact on Mechanical Properties of Composites

| Property | Enhancement | Application Example |

|---|---|---|

| Tensile Strength | Significantly increased due to improved stress transfer. nbinno.com | Fiberglass-reinforced plastics nbinno.com |

| Flexural Modulus | Boosted by stronger fiber-matrix adhesion. nbinno.com | Automotive and aerospace components nbinno.com |

| Durability | Improved resistance to environmental degradation and moisture. gelest.comnbinno.com | High-performance composites nbinno.com |

| Wear Resistance | Enhanced in rubber products through better filler-matrix bonding. nbinno.com | Tires and industrial rubber goods nbinno.com |

Applications in Coatings and Surface Modification for Adhesion

In the realm of coatings and surface treatments, Bis[3-(trimethoxysilyl)propyl]amine functions as a potent adhesion promoter. nbinno.comsinosil.comhskbrchemical.comsilane-chemical.com It is used as an additive in paints, sealants, and adhesives to improve their bond to various substrates, particularly glass and metal. silimtec.comblueskychemical.comusi-chem.com When applied as a primer, it modifies the surface of the substrate, creating a more receptive layer for the subsequent coating to bind to. usi-chem.com

The silanol groups of the hydrolyzed silane bond with the substrate, while the amine groups interact with the coating's polymer system, creating a durable link between the two. silimtec.comsigmaaldrich.com This is particularly valuable in demanding applications where long-term adhesion in wet or dry conditions is critical. hskbrchemical.com Furthermore, it is a key component in water-based silane systems for the corrosion protection of metals like aluminum and steel. chemicalbook.comsigmaaldrich.com Mixtures containing Bis[3-(trimethoxysilyl)propyl]amine have been shown to offer corrosion resistance comparable to solvent-based systems, providing a more environmentally friendly alternative. chemicalbook.com

Contributions to Advanced Polymer Architectures

Beyond its role at the interface, Bis[3-(trimethoxysilyl)propyl]amine is instrumental in modifying the structure of polymers themselves, leading to advanced architectures with tailored properties.

Development of Silane-Terminated Polyurethanes with Improved UV Stability

Bis[3-(trimethoxysilyl)propyl]amine is used in the synthesis of silane-terminated polyurethanes (STPs). These polymers are created by end-capping traditional isocyanate (NCO)-terminated urethane (B1682113) prepolymers with the aminosilane (B1250345). usi-chem.com The secondary amine of Bis[3-(trimethoxysilyl)propyl]amine reacts quickly and efficiently with the free isocyanate groups. usi-chem.com

This process results in colorless, low-viscosity polyurethane prepolymers that cure through a moisture-activated mechanism involving the hydrolysis and condensation of the terminal trimethoxysilyl groups. A significant advantage of this approach is the creation of polyurethanes with improved UV stability and a reduced tendency for yellowing upon exposure to light, a common issue with traditional aromatic polyurethane systems. usi-chem.com These STPs also benefit from being free of isocyanates in their final form and exhibit improved adhesion. google.com

Cross-Linking and Chain Extension in Polymer Systems

The structure of Bis[3-(trimethoxysilyl)propyl]amine, with its two trimethoxysilyl groups, makes it an effective crosslinking agent. cfsilicones.com This "dipodal" structure allows it to increase the crosslink density in polymer networks more effectively than conventional monosilanes. cfsilicones.com Upon hydrolysis, the six available methoxy (B1213986) groups can form a dense network of siloxane (Si-O-Si) bonds. cfsilicones.com

This increased crosslinking enhances the thermal stability and mechanical properties of the resulting polymer. cfsilicones.com It can be added directly to polymer formulations or used in conjunction with other silanes to improve bonding performance. cfsilicones.comblueskychemical.com In addition to crosslinking, it can function as a chain extender in the synthesis of polymers like polyurethanes, where the amine group reacts with isocyanate groups to build the polymer backbone.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Bis[3-(trimethoxysilyl)propyl]amine |

| 1,2-bis(triethoxysilyl)ethane (B100286) |

| Vinyltriacetoxysilane (B1195284) |

| (3-Acryloxypropyl)trimethoxysilane |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane |

| Silane |

| Isocyanate |

| Polyurethane |

Integration into Polyhedral Oligomeric Silsesquioxane (POSS) Polymers

Bis[3-(trimethoxysilyl)propyl]amine serves as a critical cross-linking agent in the synthesis of advanced polymers containing Polyhedral Oligomeric Silsesquioxane (POSS) units in their main chain. A soluble, main-chain POSS-based polymer can be prepared in a one-step process through the hydrolytic condensation of a mixture of two different amino group-containing organotrialkoxysilanes. mdpi.com In this synthesis, 3-(2-aminoethylamino)propyltrimethoxysilane acts as the primary starting material for the POSS structure, while Bis[3-(trimethoxysilyl)propyl]amine functions as a cross-linker. mdpi.com

The reaction is effectively catalyzed by an aqueous solution of a strong acid, such as trifluoromethanesulfonic acid (HOTf). mdpi.com This method is advantageous as it avoids complex reactions and purification processes that are often required to control the number and arrangement of substituents in POSS-linking polymers. mdpi.com The resulting polymer structure is composed of POSS units linked by flexible alkylammonium groups. mdpi.com

Characterization of the polymer using ²⁹Si NMR spectroscopy shows signals exclusively in the T³ region, confirming the complete condensation of the silane precursors. The polymer exhibits relatively high thermal stability. Research has shown that a previously developed polymer using this method could not form a self-standing film, a limitation attributed to the flexible nature of the alkylammonium group linking the POSS units. mdpi.com

Catalytic and Adsorptive Systems

Design and Synthesis of Amine-Modified Mesostructured Organosilica for Catalysis and Absorbance

Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) is a key precursor for synthesizing amine-modified mesostructured organosilica, which has significant potential in catalysis and as an adsorbent. sigmaaldrich.comchemicalbook.com These hybrid organic-inorganic materials are often synthesized using BTMSPA in conjunction with another bridged silsesquioxane precursor, such as 1,2-bis(triethoxysilyl)ethane (BTESE). researchgate.net

The synthesis of these bridged amine-functionalized mesoporous organosilica (BAFMO) materials typically employs a templating agent, like cetyltrimethylammonium bromide, under basic conditions at room temperature. researchgate.net Characterization using X-ray diffraction (XRD) and transmission electron microscopy (TEM) confirms that the resulting BAFMO materials have mesoscopically ordered hexagonal symmetries and well-defined morphologies. researchgate.net

Research findings indicate that the properties of the final material are highly dependent on the relative amounts of the precursors. As the mole ratio of BTMSPA to BTESE is increased, a gradual decrease in both the surface area and pore volume is observed. researchgate.net This is attributed to the faster gelation time of BTMSPA and the strong interfacial interactions of the amine groups during the co-assembly process, which can reduce the long-range structural order. researchgate.net The successful incorporation of the amine functional groups into the final material is confirmed by Fourier-transform infrared (FTIR) and ¹³C CP MAS NMR spectroscopy. researchgate.net

Table 1: Effect of Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) Content on Properties of Mesoporous Organosilica

| Molar Ratio of BTMSPA | Surface Area (m²/g) | Pore Volume (cm³/g) |

| Low | 1075 | 2.08 |

| High | 688 | 0.55 |

Data sourced from a study on bridged amine-functionalized mesoporous organosilica materials synthesized from BTESE and varying amounts of BTMSPA. researchgate.net

Immobilization of Catalysts Utilizing Bis[3-(trimethoxysilyl)propyl]amine

The secondary amine group in Bis[3-(trimethoxysilyl)propyl]amine provides a reactive site for the anchoring or immobilization of catalytic species onto a solid support. Silane coupling agents are widely used to immobilize catalysts, creating heterogeneous catalytic systems that facilitate easy separation of the catalyst from the reaction products and enhance reusability. gelest.com The organofunctional group of the silane can be used to utilize the substrate to catalyze chemical transformations at the heterogeneous interface. gelest.com

The process involves functionalizing the surface of a support material, such as silica or magnetic nanoparticles, with the aminosilane. The amine groups then serve as ligands or anchor points to bind metal complexes or other catalytic molecules. While the principle of using amine-functionalized supports for catalyst immobilization is well-established in numerous studies, researchgate.netajol.infoias.ac.inmdpi.com specific research detailing the use of Bis[3-(trimethoxysilyl)propyl]amine for this express purpose is not prominent in the surveyed literature. However, the presence of the secondary amine makes it a suitable candidate for such applications, analogous to other aminosilanes used for creating robust, reusable catalysts. ias.ac.inmdpi.com

Adsorption Phenomena in Functionalized Nanomaterials (e.g., Heavy Metal Ions)

Amine-functionalized nanomaterials are highly effective adsorbents for removing heavy metal ions from aqueous solutions. ul.iedoi.orgkoreascience.kr The nitrogen atoms in the amine groups have lone pairs of electrons that can form coordinate bonds with metal ions, a process known as chelation. This strong interaction allows for the efficient capture of various toxic metals such as copper(II), nickel(II), lead(II), and cadmium(II). ul.ie

Mesoporous silica, such as SBA-15 or MCM-41, when functionalized with aminosilanes, provides a high surface area with accessible active sites for metal ion adsorption. ul.iedoi.org Studies on various aminosilanes have shown that these materials exhibit significant maximum adsorption capacities and perform well even at low concentrations of metal ions. ul.ie The adsorption process is often rapid, and the materials can be regenerated and reused. nih.gov Although Bis[3-(trimethoxysilyl)propyl]amine is listed as a common amine organosilane for creating functional adsorbents, nih.gov specific studies detailing its performance in heavy metal ion adsorption were not found in the reviewed literature. Nevertheless, its chemical structure is well-suited for this application, consistent with the established principles of heavy metal adsorption by other amine-functionalized silicas. ul.iedoi.orgmdpi.com

Membrane Technology and Separation Science

Fabrication of Hybrid Silica Membranes for Gas Separation

Bis[3-(trimethoxysilyl)propyl]amine (BTPA) is utilized in the fabrication of advanced hybrid silica membranes for gas separation. rsc.org Defect-free, dense membranes prepared from BTPA can be subsequently modified to create highly permeable, selective microporous structures. A key strategy involves doping the dense BTPA membrane with transition metals such as silver (Ag), copper (Cu), or nickel (Ni). rsc.org

This metal doping induces the formation of micropores through a crosslinking interaction between the donor electron pairs in the amine moiety of BTPA and the empty "d" orbitals of the transition metal. rsc.org The creation of these micropores significantly enhances the membrane's surface area and pore volume, with values reaching up to 214 m²/g and 0.185 cm³/g, respectively, depending on the metal used. rsc.org

The gas permeation performance of these metal-doped membranes is substantially increased compared to the original dense BTPA membrane. The permeation is dominated by a molecular sieving effect, leading to high selectivity for smaller gas molecules. For instance, a nickel-doped BTPA (Ni-BTPA) membrane demonstrated a hydrogen (H₂) permeance of 4.45 × 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹ and a very high H₂/SF₆ permeance ratio of 15,500, indicating a defect-free structure. rsc.org The enhancement in gas permeation follows the order of the metal's coordination affinity: Ni-BTPA > Cu-BTPA > Ag-BTPA > BTPA. rsc.org

Table 2: Gas Permeation Performance of Metal-Doped BTPA Membranes

| Membrane Type | H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | H₂/SF₆ Permeance Ratio | Activation Energy for CO₂ (kJ mol⁻¹) |

| BTPA (Undoped) | Low | Low | 31.1 |

| Ag-BTPA | Increased | High | 19.5 |

| Cu-BTPA | Higher | Higher | 14.8 |

| Ni-BTPA | 4.45 × 10⁻⁶ | 15,500 | 8.9 |

Data sourced from a study on metal-induced microporous aminosilica membranes. rsc.org

Metal Coordination within Amine Membranes for Enhanced Ammonia (B1221849) Permeation

The integration of metal ions into Bis[3-(trimethoxysilyl)propyl]amine (BTPA) membranes has been investigated as a method to create micropores and enhance gas permeation, particularly for ammonia (NH₃). The crosslinking between the amine groups of the BTPA and the incorporated metal ions facilitates the formation of these microporous structures. Research into doping dense BTPA membranes with metals such as silver (Ag), copper (Cu), and nickel (Ni) has demonstrated the creation of hybrid microporous aminosilica membranes. researchgate.net

Studies on the performance of these metal-doped membranes at various operating temperatures have shown significant improvements in ammonia permeance and selectivity. The enhanced performance is attributed to the specific interactions between the metal-BTPA complex and ammonia, which occur through metal-induced coordination and hydrogen bonding. researchgate.net For instance, at an operating temperature of 200°C, a nickel-doped BTPA membrane demonstrated the highest ammonia permeance among the tested metals. researchgate.net This strategic incorporation of metal centers serves as an effective method to tailor the transport properties of aminosilica membranes for specific gas separation applications.

The table below summarizes the performance of metal-doped BTPA membranes at an operating temperature of 200°C, highlighting the impact of different metal coordinators on ammonia separation.

| Metal Dopant | Operating Temperature (°C) | NH₃ Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Ideal NH₃/H₂ Selectivity | Ideal NH₃/N₂ Selectivity |

| Nickel (Ni) | 200 | ~2.8 x 10⁻⁶ | 11 | 102 |

| Iron (Fe) | 200 | Data not specified | Data not specified | Data not specified |

| Silver (Ag) | 200 | Data not specified | Data not specified | Data not specified |

Data sourced from studies on metal-doped Bis[3-(trimethoxysilyl)propyl]amine membranes. researchgate.net

Surface Engineering and Corrosion Inhibition

Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) is a key component in the development of advanced, environmentally friendly surface treatments for protecting metals from corrosion. chemicalbook.comresearchgate.net These silane-based systems are emerging as a promising alternative to traditional chromate (B82759) treatments in the metal-finishing industry. chemicalbook.comresearchgate.net The protective mechanism involves the formation of a thin, cross-linked silane film on the metal surface. This process begins with the hydrolysis of the methoxysilyl groups on the BTMSPA molecule into reactive silanol groups. These silanol groups then condense with hydroxyl groups present on the surface of metals like aluminum, steel, tin, and titanium, forming durable Si-O-metal covalent bonds. chemicalbook.comsilimtec.comgelest.com Subsequently, the silanol groups of adjacent silane molecules cross-link with each other via Si-O-Si bonds, creating a dense, three-dimensional protective network. researchgate.net

While BTMSPA promotes excellent adhesion to metal substrates due to its secondary amine group, its inherent hydrophilicity can limit its effectiveness as a standalone corrosion barrier. chemicalbook.comresearchgate.net To overcome this, BTMSPA is often used in combination with other silanes. A notable example is its mixture with vinyltriacetoxysilane (VTAS), which results in a water-based treatment system that provides corrosion protection performance comparable to that of conventional chromates. chemicalbook.comresearchgate.net The BTMSPA in such mixtures can also act as a catalyst, accelerating the hydrolysis and condensation of the other silane components, leading to a more robust and highly cross-linked film. researchgate.net These treatments enhance corrosion resistance and improve the adhesion of subsequent paint or coating layers. cfsilicones.comahelite.com

The following table details various silane systems incorporating BTMSPA for metal protection.

| Silane System | Substrate Metal(s) | Key Research Findings |

| Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) and Vinyltriacetoxysilane (VTAS) | Aluminum, Steel | Demonstrates corrosion protection performance comparable to chromate treatments; the mixture provides rapid hydrolysis and high stability. chemicalbook.comresearchgate.net |

| Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) | Steel, Aluminum | Acts as an effective surface protection agent, enhancing corrosion resistance and improving paint adhesion. cfsilicones.com |

| Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) and Bis[3-(triethoxysilyl)propyl]tetrasulfide | Aluminum | Mixed films show accelerated condensation; BTMSPA's hydrophilic nature is balanced by the hydrophobic tetrasulfide, affecting overall water resistance. researchgate.net |

The exceptional durability of coatings utilizing Bis[3-(trimethoxysilyl)propyl]amine stems from its unique molecular structure and interfacial behavior. As a dipodal silane, BTMSPA possesses two silicon atoms, each bearing three hydrolyzable methoxy groups. gelest.comcfsilicones.com This structure allows a single molecule to form up to six bonds with an inorganic substrate, a significant increase compared to conventional monosilanes which can only form three. gelest.com This enhanced bonding capability creates a much stronger and more hydrolytically stable interface between the metal substrate and the protective film, which is crucial for long-term durability, especially in aggressive aqueous conditions. gelest.comgelest.com

Spectroscopic and Computational Characterization of Bis 3 Trimethoxysilyl Propyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of Bis[3-(trimethoxysilyl)propyl]amine. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, it is possible to map the connectivity and chemical environment of atoms within the molecule.

¹H NMR Analysis of Proton Environments

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. The structure of Bis[3-(trimethoxysilyl)propyl]amine, [ (CH₃O)₃Si(CH₂)₃]₂NH, features several distinct proton environments, which give rise to a characteristic spectrum. The integrated intensity of each signal corresponds to the number of protons in that specific environment. docbrown.info

The expected proton signals for Bis[3-(trimethoxysilyl)propyl]amine are:

A singlet for the nine protons of the methoxy (B1213986) groups (-OCH₃) on each silicon atom.

A multiplet for the two protons of the methylene (B1212753) group adjacent to the silicon atom (α-CH₂).

A multiplet for the two protons of the central methylene group of the propyl chain (β-CH₂).

A multiplet for the two protons of the methylene group adjacent to the nitrogen atom (γ-CH₂).

A broad, often less distinct, signal for the single amine proton (-NH).

Table 1: Predicted ¹H NMR Chemical Shifts for Bis[3-(trimethoxysilyl)propyl]amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.5 | Singlet |

| α-CH₂ (Si-CH₂) | ~0.6 | Multiplet |

| β-CH₂ (-CH₂-) | ~1.5 | Multiplet |

| γ-CH₂ (N-CH₂) | ~2.5 | Multiplet |

¹³C NMR for Carbon Backbone Characterization

¹³C NMR spectroscopy is used to characterize the carbon framework of the molecule. nih.gov Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the complete mapping of the carbon backbone.

For the symmetric structure of Bis[3-(trimethoxysilyl)propyl]amine, four distinct carbon signals are expected:

One signal for the methoxy carbons (-OCH₃).

Three signals corresponding to the three different carbon atoms of the propyl chain (α, β, and γ).

Table 2: Predicted ¹³C NMR Chemical Shifts for Bis[3-(trimethoxysilyl)propyl]amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~50 |

| α-C (Si-CH₂) | ~10 |

| β-C (-CH₂-) | ~20 |

²⁹Si NMR for Silicon Connectivity and Condensation State

²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment. It is particularly crucial for studying the hydrolysis and condensation of the trimethoxysilyl groups, which is fundamental to the compound's function as a coupling agent. gelest.com The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds formed.

In its monomeric, uncondensed state, Bis[3-(trimethoxysilyl)propyl]amine would show a single ²⁹Si resonance. Upon hydrolysis of the methoxy groups to form silanols (Si-OH) and subsequent condensation to form siloxane networks, new peaks appear at different chemical shifts. This allows for the quantification of the degree of condensation in materials derived from this silane (B1218182).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in confirming the presence of key functional groups in Bis[3-(trimethoxysilyl)propyl]amine and monitoring its chemical transformations, such as hydrolysis and condensation. nih.govresearchgate.net The spectrum displays characteristic absorption bands corresponding to specific bond vibrations.

Key vibrational bands for Bis[3-(trimethoxysilyl)propyl]amine include:

N-H stretching: A weak to medium band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H stretching: Strong bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the propyl chains and the methoxy groups.

Si-O-C stretching: Strong, characteristic bands typically observed around 1080-1100 cm⁻¹ and also near 820 cm⁻¹.

Si-O-Si stretching: The formation of broad and very strong bands between 1000 and 1100 cm⁻¹ indicates the condensation of silanol (B1196071) groups into a siloxane network in derived materials. researchgate.net

Table 3: Key FTIR Absorption Bands for Bis[3-(trimethoxysilyl)propyl]amine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (aliphatic) | Stretching | 2840 - 2960 |

| Si-O-C | Stretching | 1080 - 1100 |

Advanced Characterization Techniques for Material Properties

Bis[3-(trimethoxysilyl)propyl]amine is a dipodal silane, meaning it has two silicon atoms, which allows it to form up to six bonds with a substrate, leading to enhanced hydrolytic stability compared to conventional single-silicon silanes. gelest.com It is frequently used to create robust interfaces between inorganic substrates and organic polymers. gelest.comblueskychemical.com The characterization of these resulting materials often requires more advanced techniques.

When used to form protective films or to modify surfaces, techniques such as electrochemical impedance spectroscopy (EIS) are employed to assess the corrosion resistance and barrier properties of the resulting film on a metal substrate. researchgate.netNeutron reflectivity has been used to study the structure of thin films formed by this silane, providing detailed information on film thickness, density, and the distribution of the silane within the film, including its response to water exposure. researchgate.net

Furthermore, when used in the synthesis of hybrid mesostructured materials, characterization techniques such as Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS) are essential for visualizing the nanoscale morphology and ordered pore structures of the resulting organosilica. sigmaaldrich.com

Elemental Analysis for Compositional Verification

Elemental analysis serves as a fundamental technique to confirm the successful incorporation of amine functional groups into a material matrix when using BTMSPA as a precursor. Studies on functionalized mesoporous silica (B1680970) materials synthesized via co-condensation of BTMSPA and tetraethyl orthosilicate (B98303) have demonstrated a direct correlation between the amount of BTMSPA used and the nitrogen content in the final product. This relationship provides clear evidence that the amine groups from BTMSPA are successfully integrated into the silicate (B1173343) network. osti.gov

Table 1: Elemental Analysis of BTMSPA-Functionalized Silica This table is illustrative, based on findings that nitrogen content increases with the amount of BTMSPA precursor used in synthesis. osti.gov

| Sample ID | Relative BTMSPA Amount | Nitrogen Content (%) | Compositional Verification |

|---|---|---|---|

| BIS-1 | Low | Low | Successful incorporation of amine groups |

| BIS-2 | Medium | Medium | Increased amine group density |

| BIS-3 | High | High | Higher concentration of amine functionality |

| BIS-4 | Very High | Very High | Saturation of silicate network with amine groups not reached |

Neutron Reflectivity for Film Structure and Degradation Studies

Neutron reflectivity (NR) is a powerful, non-destructive technique used to probe the structure of thin films, including their thickness, density, roughness, and internal composition, particularly in response to environmental factors like moisture. stfc.ac.uknist.gov This method is especially valuable for studying BTMSPA films due to its sensitivity to light elements and the ability to use isotopic substitution (e.g., replacing H₂O with deuterium (B1214612) oxide, D₂O) to track water absorption and chemical changes. acs.orgresearchgate.netnih.gov

Studies employing NR on films of BTMSPA, often mixed with other silanes like vinyltriacetoxysilane (B1195284), have revealed key structural features and degradation pathways. acs.orgnih.gov

Key Research Findings:

Film Structure and Porosity: X-ray and neutron reflectivity analyses have shown that mixed silane films containing BTMSPA can have a significant void volume, in some cases around 30%. acs.orgnih.gov This void volume exists at the molecular level rather than as distinct pores. The scattering length density (SLD), a value measured by NR that relates to the chemical composition and density, provides insight into this structure. ntnu.no

Hydrothermal Degradation: The response of BTMSPA films to moisture is critical for applications such as corrosion protection. researchgate.net Neutron reflectivity has been used to monitor changes in film structure after conditioning with water vapor at various temperatures. At elevated temperatures (e.g., 80°C), data suggests that D₂O not only physically swells the film but also chemically alters it. researchgate.net This can include the exchange of the amine proton with deuterium. researchgate.net After exposure and re-drying, an irreversible change in film thickness and a slight increase in SLD can be detected, indicating that some chemical reactions with water have occurred. acs.orgnih.gov

Table 2: Summary of Neutron Reflectivity Findings for BTMSPA-Based Films

| Condition | Observation | Interpretation | Reference |

|---|---|---|---|

| As-Prepared Film | Lower than expected scattering length density (SLD) | Film has significant void volume (~30%) at a molecular level. | acs.orgnih.gov |

| D₂O Vapor Exposure | SLD increases; slight increase in film thickness. | Water is physically absorbed into the film's void space. | acs.orgnih.gov |

| D₂O Exposure at 80°C | Swelling and chemical alteration of the film. | Possible exchange of amine protons with deuterium; formation of hydrophilic layers. | researchgate.net |

| Post-Exposure (Re-dried) | Film thickness remains increased; SLD returns close to virgin state but slightly higher. | Irreversible chemical reaction with water occurred during conditioning. | acs.orgnih.gov |

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for investigating the properties of Bis[3-(trimethoxysilyl)propyl]amine at the atomic level, offering insights that are often inaccessible through experimental means alone. These methods can elucidate electronic structure, bonding characteristics, and the mechanisms of interfacial interactions.

Quantum Chemical Analysis of Reactivity and Bonding (e.g., using Multiwfn)

Quantum chemical calculations are used to analyze the electronic structure of BTMSPA, which governs its reactivity. Software packages like Multiwfn are multifunctional wavefunction analyzers that can process the output from quantum chemistry programs to reveal detailed information about chemical systems. researchgate.netresearchgate.net

For a molecule like BTMSPA, these analyses can include:

Population Analysis: Determining the partial charges on each atom to identify electrophilic (e.g., silicon) and nucleophilic (e.g., nitrogen) centers, which are key to understanding its reaction mechanisms, such as hydrolysis of the methoxysilyl groups and interactions via the amine.

Bond Order Analysis: Quantifying the strength and nature of the chemical bonds within the molecule, such as the Si-O, Si-C, and C-N bonds. This is crucial for predicting which bonds are most likely to break during hydrolysis and condensation reactions.

Orbital Composition Analysis: Examining the composition of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electron-donating and accepting capabilities, which are fundamental to its role as a coupling agent.

Topological Analysis of Electron Density: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of bonding interactions, including weaker non-covalent interactions that are important for adhesion and film formation. researchgate.net

While specific studies applying Multiwfn to BTMSPA are not detailed in the available literature, the program's established capabilities are well-suited for such investigations, providing a theoretical framework to complement experimental findings on reactivity. nih.govresearchgate.net

Theoretical Investigations into Interfacial Interactions

A primary function of BTMSPA is to act as a coupling agent, promoting adhesion between inorganic substrates (like metal oxides or glass) and organic polymers. Theoretical investigations are vital for understanding the nature of the interactions at these interfaces.

Computational approaches to studying these interfacial phenomena include:

Surface Modeling: Creating a computational model of the substrate surface (e.g., a silica slab with surface silanol groups) and the BTMSPA molecule.

Adsorption Energy Calculations: Calculating the change in energy when the BTMSPA molecule adsorbs onto the surface. A large, negative adsorption energy indicates a strong, stable interaction. These calculations can compare different binding configurations to find the most favorable one.

Analysis of Interfacial Bonding: Investigating the specific chemical bonds that form between the molecule and the surface. For BTMSPA, this involves studying the condensation reaction between the silanol groups (formed upon hydrolysis of the methoxy groups) and the surface hydroxyls, leading to the formation of covalent M-O-Si bonds (where M is a substrate atom like silicon).

Work of Adhesion (Wad): Calculating the theoretical work required to separate the two surfaces (e.g., the silane layer from the substrate). A higher Wad value suggests stronger adhesion and a more durable interface.

These theoretical studies help to explain how the bifunctional nature of BTMSPA—with its inorganic-reactive silanol heads and organic-reactive amine tail—enables it to effectively bridge the gap between dissimilar materials.

Q & A

Q. What are the recommended safety protocols for handling Bis(3-(trimethoxysilyl)propyl)amine in laboratory settings?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure proper ventilation or fume hoods for volatile silane vapors .

- Waste Management : Segregate waste in labeled containers and collaborate with certified disposal agencies to mitigate environmental contamination .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult a poison control specialist immediately .

Q. What synthetic routes are commonly employed for the preparation of Bis(3-(trimethoxysilyl)propyl)amine?

Methodological Answer:

- Stepwise Alkylation : React 3-(trimethoxysilyl)propylamine with alkyl halides or epoxides under anhydrous conditions, using catalysts like triethylamine to drive the reaction .

- Silane Coupling : Utilize silane precursors (e.g., trimethoxysilane) with propylamine derivatives, optimizing reaction time (12–24 hours) and temperature (60–80°C) to achieve >98% purity .

- Characterization : Confirm structure via H/C NMR, FT-IR (Si-O-C peaks at 1080 cm), and mass spectrometry (m/z 341.55) .

Advanced Research Questions

Q. How does coordination with transition metals (e.g., nickel) influence the gas permeation properties of Bis(3-(trimethoxysilyl)propyl)amine-based membranes?

Methodological Answer:

- Metal Crosslinking : Introduce Ni ions during sol-gel membrane synthesis to form coordination bonds with amine groups, enhancing structural rigidity. For example, Ni-doped membranes exhibit NH permeance up to 3.5 × 10 mol·m·s·Pa, a 200% improvement over non-crosslinked analogs .

- Permeation Testing : Use gas permeation cells under controlled pressure (1–5 bar) and temperature (25–60°C). Analyze selectivity via gas chromatography (GC) for CO/CH separation .

Q. What methodologies are used to analyze the impact of amine loading and type on CO2_22 adsorption efficiency in silica-based adsorbents modified with Bis(3-(trimethoxysilyl)propyl)amine?

Methodological Answer:

- Grafting Optimization : Vary amine loading (0.5–2.0 mmol/g silica) via post-synthetic grafting. Measure CO uptake using thermogravimetric analysis (TGA) under dry vs. humid conditions (e.g., 5% CO flow at 35°C) .

- Amine Efficiency Calculation : Compute as CO capacity (mmol/g) ÷ amine loading. For example, tertiary amines (e.g., DEAPTES) show lower efficiency (0.3) under dry conditions compared to primary amines (0.45) due to weaker CO binding .

- In Situ Characterization : Employ solid-state C NMR to identify carbamate species formed during CO adsorption .

Q. How do structural variations in silyl groups (e.g., trimethoxy vs. triethoxy) affect the physicochemical properties and application efficacy of Bis(3-(silyl)propyl)amine derivatives?

Methodological Answer:

- Hydrolysis Kinetics : Trimethoxy variants (KH-170) hydrolyze faster in aqueous media (t < 1 hour) due to higher electrophilicity, enabling rapid sol-gel network formation. Triethoxy analogs (KH-270) offer slower hydrolysis (t ~3 hours), suitable for controlled membrane deposition .

- Thermal Stability : Thermogravimetric analysis (TGA) shows trimethoxy derivatives degrade at 220°C, while triethoxy variants withstand up to 250°C, making the latter preferable for high-temperature applications .

- Application-Specific Tuning : Use KH-170 for rapid coatings in gas separation membranes, and KH-270 for durable adhesives in composite materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.